N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide
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Description
“N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide” is a versatile chemical compound that holds immense potential in scientific research. Its diverse applications span from drug development to material synthesis, making it a valuable tool in various fields1.
Scientific Research Applications
Radiosynthesis for Imaging
One application of similar compounds is in the field of radiosynthesis for imaging purposes. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with specific structural modifications allowing labeling with fluorine-18, has been reported. These modifications facilitate in vivo imaging using positron emission tomography (PET), highlighting their potential in medical diagnostics and research (Dollé et al., 2008).
Anticancer Activity
Derivatives of pyrimidinone and oxazinone fused with thiophene rings, synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, have demonstrated good antibacterial and antifungal activities, showcasing their potential as antimicrobial agents (Hossan et al., 2012). Additionally, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and tested for anticancer activity, with one compound showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Adenosine A3 Receptor Antagonists
The modification of the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold with diverse methoxyphenyl substitution patterns has been explored to modulate the antagonistic profile of the A(3) adenosine receptor, leading to the discovery of novel ligands exhibiting excellent potency and selectivity (Yaziji et al., 2013).
Anticonvulsant Activity
New 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides have been synthesized and evaluated for their anticonvulsant activity, showing potential in epilepsy treatment. The mechanism of anticonvulsant activity may be partially related to the influence on voltage-gated sodium and calcium channels (Obniska et al., 2015).
properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-12-9-17(25)23(18(20-12)22-7-3-4-8-22)11-16(24)21-13-5-6-15(26-2)14(19)10-13/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKJVKIRIWSVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide |
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